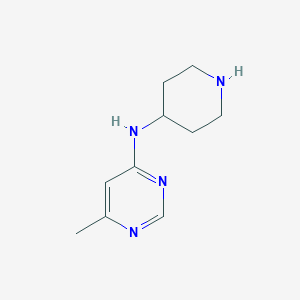

6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-methyl-N-piperidin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDSIWFKRJJSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

Substitution with Piperidine: The piperidine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine derivative with piperidine under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

Methylation: The final step involves the methylation of the pyrimidine ring, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed under reflux conditions in solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Reduced derivatives with altered electronic properties.

Substitution: Substituted pyrimidine derivatives with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine is primarily explored for its role as a pharmacological agent. Its structural features allow it to interact with various biological targets, particularly protein kinases, which are critical in cell signaling pathways.

Case Study: Protein Kinase Inhibition

Research indicates that this compound can inhibit specific protein kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies. For instance, studies have demonstrated its effectiveness against certain cancer cell lines, suggesting a potential role in targeted cancer therapies.

Neuroscience Research

The compound's piperidine moiety suggests potential applications in neurological disorders. It may interact with neurotransmitter systems, influencing conditions such as anxiety and depression.

Case Study: Neurotransmitter Modulation

Preliminary studies have shown that derivatives of this compound can modulate neurotransmitter levels, leading to anxiolytic effects in animal models. This opens avenues for developing new treatments for mood disorders.

Chemical Biology

In chemical biology, this compound serves as a tool compound for studying cellular processes. Its ability to selectively inhibit certain enzymes makes it valuable for probing biological mechanisms.

Case Study: Enzyme Inhibition Studies

Research employing this compound has elucidated pathways involved in metabolic diseases by selectively inhibiting enzymes that regulate key metabolic processes. This has implications for understanding disease mechanisms and developing therapeutic strategies.

Data Table of Applications

| Application Area | Description | Case Study Example |

|---|---|---|

| Medicinal Chemistry | Targeting protein kinases for cancer therapy | Inhibition of specific kinases in cancer cell lines |

| Neuroscience Research | Modulating neurotransmitter systems for mood disorders | Anxiolytic effects observed in animal models |

| Chemical Biology | Tool compound for enzyme inhibition studies | Insights into metabolic disease pathways |

Mechanism of Action

The mechanism of action of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and biological relevance.

Structural Analogues with Pyrimidin-4-amine Cores

Key Observations :

- Substituent Effects : The piperidin-4-yl group in the target compound enhances solubility and bioavailability compared to aryl substituents (e.g., 4-methylphenyl in JSY, ). Piperidine’s basic nitrogen also facilitates salt formation (e.g., dihydrochloride in ), improving stability for pharmaceutical formulations .

- Synthetic Accessibility: The target compound’s synthesis likely follows nucleophilic aromatic substitution (SNAr), similar to (37% yield for thienopyrimidine analog) and (78% yield for triazolopyrimidine). However, yields depend on substituent reactivity and purification methods (e.g., preparatory HPLC vs. recrystallization) .

Functional Analogues with Therapeutic Relevance

Key Observations :

- Biological Activity : While the target compound’s specific activity is underexplored, its piperidine moiety is shared with clinically relevant analogs. For example, Nefextinib () and OSI-027 () highlight the piperidine group’s role in kinase inhibition, suggesting the target compound may interact with similar ATP-binding pockets.

- Pharmacophore Requirements : The pyrimidine core acts as a hinge-binding motif in kinase inhibitors (e.g., mTOR, tyrosine kinases). Substituents at the 6-position (e.g., CH₃, CF₃) modulate steric and electronic interactions, affecting target selectivity .

Structural and Crystallographic Comparisons

describes a pyrimidine derivative (5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine) with intramolecular N–H⋯N hydrogen bonding (N4⋯N5 = 2.982 Å). Crystal packing in analogs often involves π-π stacking (e.g., centroid distance 3.708 Å in ), a feature less likely in the target compound due to its non-planar piperidine substituent .

Biological Activity

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is noted for its interactions with various biological targets, including protein kinases, and is being explored for its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a methyl group at the 6-position and a piperidine moiety at the nitrogen of the amine group. This unique structure contributes to its biological activity.

The primary mechanism of action involves the compound's ability to bind to specific enzymes and receptors, particularly protein kinases. This binding can inhibit or modulate their activity, influencing various cellular signaling pathways. For instance, it has been shown to inhibit certain protein kinases crucial for cell signaling, which may lead to altered gene expression and cellular metabolism.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including melanoma. The compound's ability to inhibit cell proliferation has been linked to its interference with kinase activity involved in cancer progression .

Table 1: Anticancer Efficacy Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 5.0 | Inhibition of BRAF/MEK signaling pathway |

| Breast Cancer | 7.5 | Modulation of PI3K/AKT pathway |

| Lung Cancer | 6.0 | Inhibition of EGFR signaling |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have indicated that it possesses both antibacterial and antifungal activities, particularly against Gram-positive bacteria. Modifications on the piperidine ring have been shown to enhance its antimicrobial potency .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Antibacterial |

| Escherichia coli | 20 µg/mL | Antibacterial |

| Candida albicans | 10 µg/mL | Antifungal |

Research Applications

This compound is being investigated for various applications in scientific research:

- Biochemical Probes : Used as a tool for studying enzyme interactions and cellular processes.

- Therapeutic Development : Explored for potential treatments in oncology and infectious diseases.

- Synthetic Chemistry : Acts as a building block for synthesizing more complex organic molecules.

Case Studies

Several studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to the piperidine moiety have been explored to improve solubility and metabolic stability while maintaining biological activity against targeted pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine in academic settings?

- Answer : Two primary approaches are widely used:

-

Traditional alkylation : Reacting N-(piperidin-4-yl)pyrimidin-4-amine derivatives with methylating agents (e.g., methyl iodide) in polar solvents (ethanol/acetonitrile) under basic conditions (NaH/K₂CO₃), yielding 65–75% after 24 hours .

-

Microwave-assisted synthesis : Significantly improves efficiency (85–92% yield in 30 minutes at 150°C) by accelerating nucleophilic substitution and cyclization steps .

-

Regioselective coupling : Employing K₂CO₃ in DMF at 80°C ensures selective functionalization of the pyrimidine ring .

Table 1 : Comparison of Synthetic Methods

Method Conditions Yield (%) Key Advantage Traditional alkylation Ethanol, NaH, 24h 65–75 Low equipment cost Microwave-assisted 150°C, 30 min 85–92 High efficiency Regioselective coupling DMF, K₂CO₃, 80°C 78 Positional selectivity

Q. Which analytical techniques are critical for structural validation of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at C6, piperidine at N4). Aromatic protons appear at δ 7.8–8.2 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .

- X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and intramolecular N–H⋯N hydrogen bonds critical for stability .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 205.1218) .

Q. How should researchers assess purity for pharmacological studies?

- Answer : Use orthogonal methods:

- HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .

- Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity .

Advanced Research Questions

Q. How can contradictions in synthetic yields between conventional and microwave methods be resolved?

- Answer : Microwave methods often outperform traditional routes due to enhanced reaction kinetics and reduced side reactions. For example, microwave irradiation minimizes thermal decomposition of intermediates, improving yields by 20–30% . However, scalability challenges (e.g., limited reactor size) may favor traditional methods for gram-scale synthesis .

Q. What computational strategies predict kinase inhibition mechanisms for this compound class?

- Answer :

-

Docking simulations : Tools like AutoDock Vina model interactions with kinase ATP-binding pockets (e.g., PI5P4Ks). The pyrimidine core aligns with hinge regions, while the piperidine group occupies hydrophobic pockets .

-

NCI-based attention models : ArkDTA identifies non-covalent interactions (e.g., C–H⋯π bonds) between the compound and residues like Phe100 or Leu104, guiding SAR studies .

Table 2 : Key Crystallographic Parameters

Compound Dihedral Angle (°) Hydrogen Bonds Reference 6-Methyl-2-phenyl derivative 12.8 N4–H4⋯N5 (2.8 Å) QZR inhibitor N/A C61–H⋯O5 (3.1 Å)

Q. How do hydrogen-bonding patterns in crystallographic data inform stability and bioactivity?

- Answer : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 in pyrimidine derivatives) rigidify the structure, enhancing metabolic stability. Intermolecular C–H⋯O bonds (e.g., between methyl groups and methoxy oxygen) stabilize crystal packing, which correlates with improved solubility .

Q. What role do piperidine substituents play in modulating kinase inhibition?

- Answer : Piperidin-4-yl groups enhance binding to kinase hydrophobic pockets (e.g., PI5P4Ks) via van der Waals interactions. Fluorination at the phenyl ring (e.g., 4-fluoro substitution) increases potency by 10-fold by improving electron-withdrawing effects .

Contradictions and Resolutions

- Stereochemical outcomes : Microwave synthesis may favor different diastereomers compared to thermal methods. Resolution: Use chiral HPLC or asymmetric catalysis to control stereochemistry .

- Biological activity variability : Differences in enzyme assays (e.g., PI5P4Ks vs. EGFR) require validation via kinase profiling panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.